molecular formula C9H11NO2 B1358173 6-ISOPROPYLPYRIDINE-2-CARBOXYLIC ACID CAS No. 337904-77-5

6-ISOPROPYLPYRIDINE-2-CARBOXYLIC ACID

Cat. No. B1358173
Key on ui cas rn: 337904-77-5
M. Wt: 165.19 g/mol
InChI Key: KDGOODJXLHNGMS-UHFFFAOYSA-N
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Patent
US08629271B2

Procedure details

Concentrated hydrochloric acid (15 mL) was added to a solution of 6-isopropylpicolinonitrile (example 85, step c) (1.23 g) in methanol (30 mL). The resulting mixture was heated at reflux for 17 h and allowed to cool to RT. The mixture was cautiously poured into sodium hydroxide solution (10M, 50 mL) and stirred at RT overnight. The reaction was concentrated and the pH adjusted to 5 using 2M HCl solution. The aqeuous mixture was extracted with chloroform (3×100 mL). The organic solutions were combined, washed with brine (100 mL), dried over sodium sulphate, filtered and evaporated to give the subtitled compound as a yellow oil. Yield 0.94 g.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH:2]([C:5]1[N:10]=[C:9]([C:11]#N)[CH:8]=[CH:7][CH:6]=1)([CH3:4])[CH3:3].[OH-:13].[Na+].C[OH:16]>>[CH:2]([C:5]1[N:10]=[C:9]([C:11]([OH:16])=[O:13])[CH:8]=[CH:7][CH:6]=1)([CH3:4])[CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.23 g
Type
reactant
Smiles
C(C)(C)C1=CC=CC(=N1)C#N
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 17 h
Duration
17 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
EXTRACTION
Type
EXTRACTION
Details
The aqeuous mixture was extracted with chloroform (3×100 mL)
WASH
Type
WASH
Details
washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)C1=CC=CC(=N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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